molecular formula C15H17Cl3N2 B13941270 1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13941270
M. Wt: 331.7 g/mol
InChI Key: GTUSGACWOSWSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a chlorobenzyl group attached to a tetrahydroquinoxaline ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 1,2,3,4-tetrahydroquinoxaline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chlorobenzyl chloride+1,2,3,4-Tetrahydroquinoxaline1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride\text{2-Chlorobenzyl chloride} + \text{1,2,3,4-Tetrahydroquinoxaline} \rightarrow \text{this compound} 2-Chlorobenzyl chloride+1,2,3,4-Tetrahydroquinoxaline→1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)piperazine hydrochloride
  • 4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one

Uniqueness

1-(2-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C15H17Cl3N2

Molecular Weight

331.7 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C15H15ClN2.2ClH/c16-13-6-2-1-5-12(13)11-18-10-9-17-14-7-3-4-8-15(14)18;;/h1-8,17H,9-11H2;2*1H

InChI Key

GTUSGACWOSWSMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.